![molecular formula C18H15N3O3 B5768769 N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide, also known as MPACF, is a chemical compound that belongs to the class of furan-based compounds. MPACF has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide is a potent inhibitor of protein kinase CK2, which is a critical regulator of cellular signaling pathways. CK2 is involved in many cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the disruption of these signaling pathways, resulting in changes in cellular behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinase CK2. By inhibiting CK2, this compound can alter the activity of downstream signaling pathways, leading to changes in cellular behavior and function. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for protein kinase CK2. This compound has been shown to have little or no effect on other protein kinases, making it a valuable tool for studying the role of CK2 in cellular signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments or applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is potential for the use of this compound as a tool for studying other signaling pathways and cellular processes beyond CK2.
Métodos De Síntesis
The synthesis of N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide involves the reaction of 4-methyl-2-pyridinylamine with 2-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with furfurylamine. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. One of the primary applications of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. This compound is a potent inhibitor of protein kinase CK2, which plays a critical role in regulating cell growth and survival. By inhibiting CK2, this compound can be used to study the downstream effects of this signaling pathway and potentially identify new targets for drug development.
Propiedades
IUPAC Name |
N-[2-[(4-methylpyridin-2-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-8-9-19-16(11-12)21-17(22)13-5-2-3-6-14(13)20-18(23)15-7-4-10-24-15/h2-11H,1H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAYVPRHKHQFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

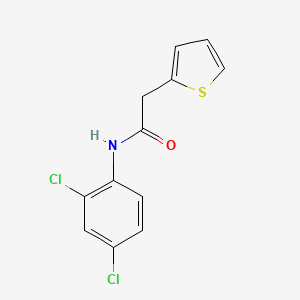
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)
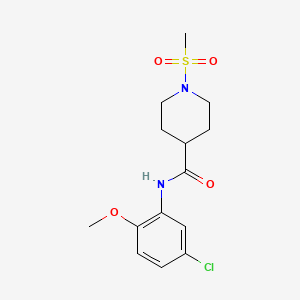
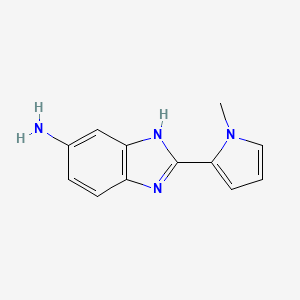
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
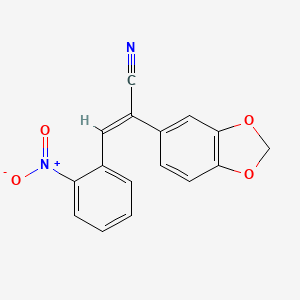
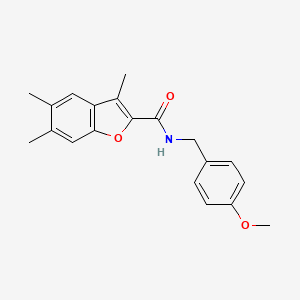
![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)
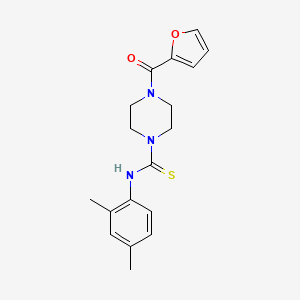
![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)